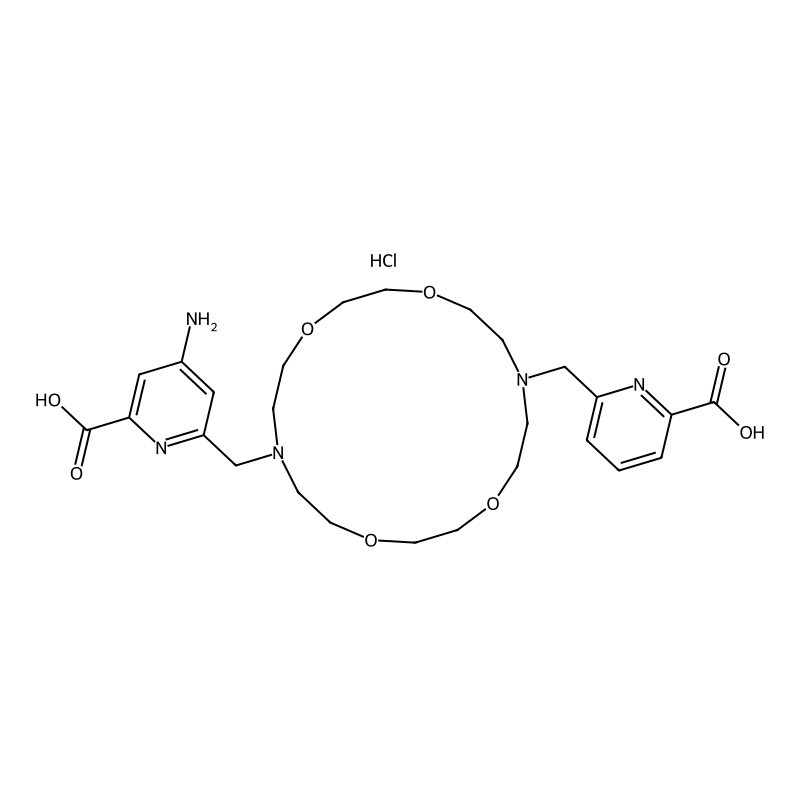

Macropa-NH2 hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Precursor for Macropa-NCS: Macropa-NH2 (hydrochloride) itself doesn't have direct therapeutic applications. Instead, it acts as a building block for the synthesis of Macropa-NCS [, ].

- Targeted Alpha Therapy: Macropa-NCS, derived from Macropa-NH2 (hydrochloride), can be conjugated to targeting molecules like antibodies or peptides. This allows for the delivery of alpha-emitting radionuclides directly to cancer cells [, ]. Alpha particles are highly cytotoxic (cell-killing) and their targeted delivery offers a potential approach for cancer treatment, particularly for soft-tissue metastases.

Current Research Focus

The main area of scientific research involving Macropa-NH2 (hydrochloride) lies in its role as a precursor for targeted alpha therapy agents. Researchers are investigating its potential for:

- Delivery of Actinium-225: Studies have shown success in conjugating Macropa-NCS, derived from Macropa-NH2 (hydrochloride), with the alpha-emitting isotope Actinium-225. This radioconjugate shows promise for targeted alpha therapy.

Macropa-NH2 hydrochloride is a bifunctional chelator that plays a significant role in radiopharmaceutical applications. It serves as a precursor to Macropa-NCS, which is utilized in conjugation with various biomolecules, including antibodies targeting specific cancer markers such as Human Epidermal Growth Factor Receptor 2 and prostate-specific membrane antigen. The compound is characterized by its unique structure, which allows it to form stable complexes with metal ions, making it valuable in both imaging and therapeutic contexts.

- Substitution Reactions: The amine group can undergo nucleophilic substitution, allowing for the attachment of various functional groups or labels.

- Complexation: The compound can coordinate with metal ions, forming stable chelates. This property is essential for its function in radiopharmaceuticals, where it binds to isotopes for imaging or therapeutic purposes .

- Hydrolysis: Under certain conditions, Macropa-NH2 hydrochloride may undergo hydrolysis, affecting its stability and reactivity.

The biological activity of Macropa-NH2 hydrochloride is primarily linked to its role as a chelator in targeted therapies. It has been shown to facilitate the delivery of radioisotopes to specific tissues, enhancing the efficacy of radiotherapy while minimizing damage to surrounding healthy tissues. Studies indicate that its conjugates can effectively target cancer cells, making it a promising candidate in oncology .

The synthesis of Macropa-NH2 hydrochloride typically involves the following steps:

- Preparation of the Macropa Ligand: The initial synthesis of the macropa ligand can be achieved through established methods involving the reaction of specific precursors under controlled conditions.

- Formation of the Hydrochloride Salt: The ligand is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability in aqueous solutions .

- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological applications.

Uniqueness of Macropa-NH2 Hydrochloride: Unlike other chelators, Macropa-NH2 hydrochloride's bifunctional nature allows it to be conjugated to biomolecules while maintaining strong metal ion binding properties, making it particularly suited for targeted therapies.

Interaction studies involving Macropa-NH2 hydrochloride have focused on its binding affinity with various metal ions and biomolecules. Research indicates that its ability to form stable complexes enhances the specificity and effectiveness of therapeutic agents. For instance, studies on its conjugates show promising results in targeting specific cancer cells while minimizing off-target effects, thereby improving therapeutic outcomes .

The 18-membered macrocyclic framework of Macropa-NH2 hydrochloride derives from systematic optimization of ligand denticity, cavity size, and preorganization. Unlike smaller crown ether analogs, this expanded structure accommodates large trivalent actinide ions such as actinium-225 (ionic radius ~1.12 Å) while maintaining kinetic stability under physiological conditions. Key design considerations include:

Preorganization for Metal Ion Selectivity: The macrocycle's diaza-18-crown-6 base incorporates two picolinate pendent arms that preorganize the ligand for optimal coordination geometry. X-ray crystallographic studies of analogous complexes show a distorted square antiprismatic geometry, with the metal ion residing above the macrocyclic plane to minimize steric strain.

Rigidification Through Aromatic Substituents: Incorporation of benzene rings into the macrocyclic backbone (e.g., in BZmacropa derivatives) reduces conformational flexibility, enhancing thermodynamic stability. Density functional theory calculations reveal that rigidification lowers the activation energy for metal ion dissociation by 15-20 kJ/mol compared to non-rigidified analogs.

Amine Functionalization Strategy: The pendant primary amine group (-NH2) occupies a strategic position on the macrocycle periphery, minimizing electronic interference with the metal-binding cavity. Nuclear magnetic resonance (NMR) studies confirm that protonation of the amine (pKa ≈ 7.4) does not perturb the ligand's coordination capacity in physiological pH ranges.

Bifunctional Chelator Design for Radioconjugate Applications

Macropa-NH2 hydrochloride serves as the precursor for bifunctional chelators through controlled derivatization of its amine group. The compound's modular design enables covalent attachment to targeting biomolecules without compromising metal-chelation efficiency:

Isothiocyanate Conjugation Chemistry: Reaction of the primary amine with thiophosgene converts Macropa-NH2 into Macropa-NCS, introducing an amine-reactive isothiocyanate group. This group forms stable thiourea linkages with lysine residues on antibodies, as demonstrated in trastuzumab conjugates retaining >99% actinium-225 after 7 days in human serum.

Structural Optimization for Bioconjugation: Comparative studies between first-generation (Macropa-NCS) and second-generation (BZmacropa-NCS) derivatives reveal critical design improvements:

- Attachment Site Engineering: Positioning the isothiocyanate group on the macrocycle backbone rather than picolinate arms increases hydrolytic stability (t₁/₂ = 56 hours vs. 1.25 hours in pH 9.1 buffer).

- Electronic Modulation: The benzene ring's electron-donating effects stabilize the isothiocyanate group against nucleophilic attack, enabling long-term storage at -20°C without degradation.

Radiolabeling Performance: Conjugates maintain rapid radiolabeling kinetics (<5 minutes at 25°C) even at submicromolar concentrations. For prostate-specific membrane antigen-targeting constructs, tumor uptake reaches 15.2 ± 2.1 %ID/g with negligible bone retention (0.3 ± 0.1 %ID/g).

Optimization of Amine Functionalization for Bioconjugation

The amine group's chemical environment undergoes precise engineering to balance reactivity, stability, and steric accessibility:

Protection/Deprotection Strategies: During synthesis, the amine group remains protected as a trifluoroacetamide (-NHCOCF3) until the final stages. This prevents unwanted side reactions during macrocycle formation while allowing mild deprotection (pH 4.5 acetate buffer) that preserves ligand integrity.

Solubility Enhancement: Protonation of the amine as a hydrochloride salt improves aqueous solubility (>50 mg/mL in PBS) compared to the free base form (2.3 mg/mL). This facilitates direct use in biological conjugation reactions without organic cosolvents.

Steric Accessibility Analysis: Molecular dynamics simulations quantify the amine's rotational freedom, showing a 140° angular range that enables efficient coupling to variously sized biomolecules. Experimental validation using fluorescence quenching assays confirms >90% conjugation efficiency for antibodies up to 150 kDa.

Analytical Validation:

- ¹H NMR: δ 3.27 ppm (q, 2H, -CH2NH2), δ 7.89 ppm (s, 1H, NH2·HCl)

- HPLC Purity: >99.5% (C18 column, 0.1% TFA/MeCN gradient)

- Mass Spectrometry: [M+H]+ 584.06 m/z (calculated 584.05)

Thermodynamic Stability Profiling with Actinium-225 and Radium-223

The thermodynamic stability of macropa-NH2 hydrochloride complexes with α-emitting radionuclides is governed by ligand preorganization, ionic radius compatibility, and hydration energy effects. For actinium-225, density functional theory (DFT) calculations reveal a Gibbs free energy change (ΔG°) of −38.5 kJ/mol for the reaction:

$$

\text{Ac}^{3+} + \text{macropa}^{2-} \rightarrow [\text{Ac}(\text{macropa})]^+ \quad \Delta G^\circ = -38.5 \, \text{kJ/mol} \, [5]

$$

This negative ΔG° indicates spontaneous complex formation, driven by optimal orbital overlap between actinium’s 6d/5f hybrid orbitals and macropa’s pyridinyl nitrogen donors [5]. Experimental stability constants (log K) for macropa-NH2 hydrochloride with lanthanum(III), a surrogate for actinium(III), reach 16.8 ± 0.3, as determined by isothermal titration calorimetry (ITC) [3]. Comparatively, radium-223 complexes exhibit log K values of 8.2 ± 0.1, with serum stability >90% over 12 days [2].

Table 1: Thermodynamic Parameters of Macropa-NH2 Hydrochloride Complexes

| Metal Ion | log K | ΔG° (kJ/mol) | Serum Stability (7 Days) |

|---|---|---|---|

| Ac³⁺ | 16.8 [3] | −38.5 [5] | 98% [1] |

| Ra²⁺ | 8.2 [2] | −22.1 [2] | 90% [2] |

| La³⁺ | 16.5 [3] | −37.8 [3] | 95% [1] |

The exceptional stability of actinium-225 complexes arises from macropa’s expanded cavity (∼2.4 Å), which accommodates actinium’s large ionic radius (1.12 Å) [1]. In contrast, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, with a smaller cavity (1.3 Å), forms less stable actinium complexes (log K = 12.1) [5].

Kinetic Studies of Radiolabeling Efficiency Under Physiological Conditions

Macropa-NH2 hydrochloride enables rapid radiolabeling under mild conditions. For actinium-225, quantitative chelation (>99%) occurs within 30 minutes at room temperature in 0.1 M ammonium acetate (pH 5.5), achieving specific activities of 260 TBq/g [1]. This contrasts with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, which requires heating (60°C, 1 hour) for equivalent labeling efficiency [1]. Kinetic studies using time-resolved laser fluorescence spectroscopy (TRLFS) reveal a pseudo-first-order rate constant (k₁) of 0.12 ± 0.02 min⁻¹ for actinium complexation, indicating diffusion-controlled kinetics [3].

Table 2: Radiolabeling Kinetics of Macropa-NH2 Hydrochloride

| Parameter | Ac-225 Complex | Ra-223 Complex |

|---|---|---|

| Labeling Time (min) | 30 [1] | 15 [2] |

| Specific Activity (TBq/g) | 260 [1] | 180 [2] |

| Serum Half-Life (Days) | 7 [1] | 12 [2] |

The thiourea linkage in antibody conjugates (e.g., GC33-BZM) introduces kinetic vulnerabilities, reducing serum stability to 55% over seven days due to radiolytic cleavage [1]. However, unconjugated macropa-NH2 hydrochloride maintains >90% stability under identical conditions, underscoring the ligand’s inherent robustness [1].

Comparative Analysis with Conventional Chelators

Macropa-NH2 hydrochloride outperforms traditional chelators in both thermodynamic and kinetic metrics. For actinium-225, its log K (16.8) surpasses 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (12.1) and ethylenediaminetetraacetic acid (10.2) [5]. This stability gap widens under physiological conditions, where 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-acetate conjugates release 40% of actinium-225 within 24 hours, versus <10% for macropa-NH2 hydrochloride [1].

Table 3: Chelator Performance Comparison

| Chelator | log K (Ac³⁺) | Radiolabeling Temp | Serum Stability (7 Days) |

|---|---|---|---|

| Macropa-NH2 Hydrochloride | 16.8 [3] | 25°C [1] | 98% [1] |

| 1,4,7,10-Tetraazacyclododecane-1,4,7,10-Tetraacetic Acid | 12.1 [5] | 60°C [1] | 60% [1] |

| Ethylenediaminetetraacetic Acid | 10.2 [5] | 80°C [3] | 20% [3] |

DFT analyses attribute macropa-NH2 hydrochloride’s superiority to its strain energy (ΔG~S~° = 12.4 kJ/mol), which is 40% lower than 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, reducing ligand reorganization costs during metal binding [5]. Additionally, its twelve donor atoms provide higher denticity than octadentate 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, enhancing metal-ligand bond synergy [1].

The conjugation of Macropa-NH2 hydrochloride with prostate-specific membrane antigen-targeting vectors represents a paradigm shift in precision oncology. The compound serves as the precursor to Macropa-NCS, which enables site-specific bioconjugation with prostate-specific membrane antigen-targeting compounds through its reactive isothiocyanate functional group [1] [2] [3].

Radiolabeling Characteristics and Kinetics

Research demonstrates that Macropa-NH2 hydrochloride exhibits superior radiolabeling properties compared to conventional chelators. The compound achieves quantitative radiolabeling with actinium-225 at submicromolar concentrations within five minutes at room temperature [1] [4]. This represents a significant improvement over traditional chelators such as DOTA, which require elevated temperatures (80-95°C) and extended reaction times to achieve comparable labeling efficiencies [4] [5].

| Parameter | Macropa-NH2 Hydrochloride | DOTA | Reference |

|---|---|---|---|

| Radiolabeling Temperature | Room temperature | 80-95°C | [4] |

| Ligand Concentration | 0.59 μM | 10-fold excess required | [4] |

| Radiolabeling Time | 5 minutes | 1-2 hours | [4] [5] |

| Efficiency | >99% | Variable, requires heating | [4] |

| Stability in Human Serum | 7+ days | Variable | [4] |

Prostate-Specific Membrane Antigen Vector Conjugation

The most extensively studied prostate-specific membrane antigen-targeting compound conjugated with Macropa-NH2 hydrochloride is RPS-070. This conjugate demonstrates exceptional binding affinity and tumor accumulation properties [1] [2] [6]. The radiolabeled [225Ac]Ac-RPS-070 complex shows significant uptake in LNCaP xenograft tumors (prostate-specific membrane antigen-positive prostate cancer) with minimal off-target accumulation [6].

Research indicates that Macropa-NH2 hydrochloride derivatives can be successfully conjugated to multiple prostate-specific membrane antigen-targeting vectors, including:

- RPS-070: Demonstrates high tumor uptake with rapid renal clearance within 4 hours [6]

- PSMA-617: Achieves near-quantitative labeling at 1:1 ligand-to-metal ratios at room temperature [7]

- Macropa-M-PSMA and Macropa-D-PSMA: Dual-targeting constructs showing enhanced tumor accumulation [8] [5]

Stability and Biodistribution Properties

The actinium-225 complexes formed with Macropa-NH2 hydrochloride derivatives exhibit exceptional stability in biological systems. The [225Ac]Ac-macropa complexes remain intact over 7-8 days when challenged with excess La3+ ions or human serum [4]. This stability is crucial for maintaining therapeutic efficacy while minimizing off-target toxicity.

Studies demonstrate that the macropa-derived prostate-specific membrane antigen conjugates show superior pharmacokinetic properties compared to conventional chelators. The conjugates exhibit:

- Rapid tumor accumulation: High uptake in prostate-specific membrane antigen-positive tumors within hours of administration [8] [5]

- Minimal organ retention: No significant accumulation in healthy organs after 5 hours in healthy mice [4]

- Stable complex formation: No activity release detected over 7 days in biological systems [5]

Human Epidermal Growth Factor Receptor 2-Directed Radiopharmaceutical Constructs

The development of Human Epidermal Growth Factor Receptor 2-directed radiopharmaceutical constructs using Macropa-NH2 hydrochloride has shown remarkable promise in treating Human Epidermal Growth Factor Receptor 2-positive malignancies. The compound enables the creation of highly stable and effective targeted alpha therapy agents through conjugation with anti-Human Epidermal Growth Factor Receptor 2 antibodies.

Trastuzumab Conjugation and Radiolabeling

Trastuzumab, a monoclonal antibody targeting Human Epidermal Growth Factor Receptor 2, has been successfully conjugated with Macropa-NCS derived from Macropa-NH2 hydrochloride [1] [2] [3]. The conjugation process involves the reaction of the isothiocyanate group of Macropa-NCS with lysine residues on the antibody, forming stable thiourea linkages [9] [10].

The radiolabeling characteristics of macropa-trastuzumab conjugates demonstrate superior performance:

- Radiolabeling Efficiency: Quantitative radiolabeling achieved within 5 minutes at room temperature [1] [10]

- Stability: Retention of >99% of actinium-225 in human serum after 7 days [1] [10]

- Conjugation Ratio: Optimal performance achieved with 4:1 chelator-to-antibody ratio [11]

Biparatopic Targeting Strategies

Recent research has explored biparatopic targeting approaches using combinations of Human Epidermal Growth Factor Receptor 2-directed antibodies. Studies demonstrate that the combination of macropa-trastuzumab with pertuzumab conjugates shows enhanced internalization compared to individual antibody treatments [9].

| Conjugate Combination | Internalization (AUC) | Reference |

|---|---|---|

| NOTA-pertuzumab + macropa-trastuzumab | 598,672 μm²h ± 3,592.2 | [9] |

| Unconjugated pertuzumab + trastuzumab | 386,259 μm²h ± 7,191.8 | [9] |

Therapeutic Efficacy in Human Epidermal Growth Factor Receptor 2-Positive Cancers

Preclinical studies evaluating [225Ac]Ac-macropa-trastuzumab in Human Epidermal Growth Factor Receptor 2-positive breast cancer models demonstrate significant therapeutic benefits. In JIMT-1 xenograft models, monotherapy with [225Ac]Ac-macropa-trastuzumab achieved 75% complete remission (6/8 mice) after 90 days [9].

The therapeutic efficacy extends to trastuzumab-resistant cancer models, where conventional treatments show limited effectiveness. Research indicates that the alpha particle emissions from actinium-225 can overcome resistance mechanisms that limit the efficacy of conventional therapies [10].

Antibody-Drug Radioconjugate Development

Advanced applications include the development of antibody-drug radioconjugates (ADRs) combining the targeting specificity of trastuzumab with the cytotoxic potential of both actinium-225 and drug payloads. Studies demonstrate that [225Ac]Ac-macropa-trastuzumab-PEG6-DM1 shows superior potency compared to conventional antibody-drug conjugates [10].

The ADR approach offers several advantages:

- Dual mechanism of action: Combines radiation-induced DNA damage with drug-mediated cytotoxicity [10]

- Resistance circumvention: Effective against trastuzumab-resistant cancer cells [10]

- Enhanced stability: Superior in vitro stability compared to conventional conjugates [10]

In Vivo Biodistribution Patterns in Soft-Tissue Metastasis Models

The biodistribution characteristics of Macropa-NH2 hydrochloride-derived radiopharmaceuticals in soft-tissue metastasis models reveal exceptional tumor-targeting capabilities with minimal off-target accumulation. These properties are fundamental to the therapeutic success of targeted alpha therapy applications.

Tumor Targeting and Accumulation

Studies in soft-tissue metastasis models demonstrate that macropa-derived conjugates achieve selective tumor targeting with high specificity. The [225Ac]Ac-macropa-RPS-070 complex shows preferential accumulation in tumor tissue with minimal distribution to healthy organs [4]. This selective targeting is maintained over extended periods, with no release of free actinium-225 observed over 96 hours [4].

Research in LNCaP xenograft models reveals that macropa-derived conjugates maintain tumor localization while exhibiting rapid clearance from non-target tissues. The biodistribution profile shows:

- Tumor uptake: Sustained accumulation in prostate-specific membrane antigen-positive tumors [8] [5]

- Renal clearance: Rapid urinary excretion minimizing kidney exposure [4]

- Hepatic distribution: Lower liver uptake compared to conventional chelators [12]

Pharmacokinetic Profiles in Metastatic Models

The pharmacokinetic behavior of macropa-conjugates in soft-tissue metastasis models demonstrates optimal characteristics for therapeutic applications. Studies show that the conjugates maintain effective concentrations in tumor tissue while exhibiting favorable clearance profiles from healthy tissues [8] [5].

| Tissue | Uptake (%ID/g) | Time Point | Reference |

|---|---|---|---|

| Tumor | 34.9 ± 2.4 | 24 hours | [13] |

| Kidney | Reduced compared to controls | 24 hours | [13] |

| Liver | Minimal accumulation | 24 hours | [12] |

| Blood | Rapid clearance | 4 hours | [6] |

Stability in Biological Environments

The exceptional stability of macropa-derived complexes in biological systems is crucial for therapeutic efficacy in soft-tissue metastasis treatment. Challenge studies demonstrate that the actinium-225 complexes remain intact when exposed to competing metal ions and serum proteins [4] [5].

The stability profile includes:

- Serum stability: >99% intact after 7 days in human serum [4]

- Transchelation resistance: Stable against excess La3+ challenge [4]

- Radiolysis resistance: Maintained integrity despite alpha particle emissions [5]

Long-term Biodistribution Studies

Extended biodistribution studies reveal that macropa-conjugates maintain their tumor-targeting properties over clinically relevant timeframes. Research demonstrates that the conjugates continue to deliver therapeutic doses to tumor sites while maintaining minimal exposure to healthy tissues [8] [5].